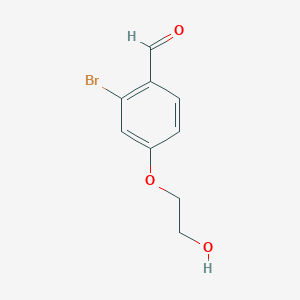

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the second position and a hydroxyethoxy group at the fourth position on the benzene ring. This compound is primarily used in chemical research and synthesis due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde typically involves the bromination of 4-(2-hydroxyethoxy)benzaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzaldehydes with various functional groups.

Oxidation: Formation of 2-Bromo-4-(2-hydroxyethoxy)benzoic acid.

Reduction: Formation of 2-Bromo-4-(2-hydroxyethoxy)benzyl alcohol.

Scientific Research Applications

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is utilized in various scientific research fields, including:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is primarily related to its functional groups The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesisAdditionally, the hydroxyethoxy group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-hydroxybenzaldehyde: Similar structure but lacks the hydroxyethoxy group, leading to different reactivity and applications.

4-(2-Hydroxyethoxy)benzaldehyde: Lacks the bromine atom, resulting in different chemical behavior and uses.

Uniqueness

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is unique due to the combination of its bromine atom and hydroxyethoxy group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various research fields .

Biological Activity

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a hydroxyethoxy group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

- Molecular Formula : C9H9BrO3

- Molecular Weight : 245.07 g/mol

- CAS Number : 16227234

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The structure-activity relationship (SAR) analysis indicates that the presence of the hydroxyethoxy group is crucial for enhancing cytotoxicity, as modifications to this group result in diminished activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom may facilitate nucleophilic substitution reactions with cellular proteins, while the aldehyde group can participate in reactions with amino acids, altering protein function.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.

- Disruption of Cell Signaling : The compound may interfere with signaling pathways that regulate cell proliferation and survival .

Case Studies

A notable study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy, indicative of apoptosis.

Q & A

Q. What are the established synthetic routes for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, and what reaction conditions are critical for high purity?

Basic

The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. A common approach is the Williamson ether synthesis, where 4-hydroxybenzaldehyde derivatives react with bromoalkyl reagents under basic conditions. For example, 4-(2-hydroxyethoxy)benzaldehyde can undergo bromination at the 2-position using brominating agents like PPh₃I₂ and imidazole, followed by azide substitution . Key reaction parameters include:

- Base selection : Potassium carbonate (K₂CO₃) is widely used to deprotonate hydroxyl groups and promote ether formation .

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

- Temperature : Elevated temperatures (60–100°C) improve reaction kinetics .

Table 1: Synthetic Route Comparison

| Starting Material | Reagents/Conditions | Key Intermediate |

|---|---|---|

| 4-(2-hydroxyethoxy)benzaldehyde | PPh₃I₂, imidazole, then NaN₃ | Iodinated intermediate |

| 2-hydroxybenzaldehyde derivatives | 4-bromobenzyl bromide, K₂CO₃, DMF | Ether-linked precursor |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic

Structural elucidation requires a combination of techniques:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde protons at δ 9.8–10.2 ppm) and bromine/ethoxy group integration .

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., ~78° between aromatic rings in dialdehydes) to confirm stereochemistry .

- IR Spectroscopy : Detects aldehyde C=O stretches (~1700 cm⁻¹) and hydroxyl/ethoxy O-H stretches (~3200–3500 cm⁻¹) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts and improve yield?

Advanced

Optimization strategies include:

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) removes unreacted starting materials .

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) may reduce side reactions in bromination steps .

- Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust reaction time and temperature dynamically .

Critical Note : Competing reactions (e.g., over-bromination) can occur if stoichiometry is not tightly controlled. Use molar ratios of 1:1.05 (aldehyde:brominating agent) .

Q. What analytical strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Advanced

Discrepancies in NMR or IR data can arise from tautomerism or solvent effects. Mitigation approaches:

- Multi-technique validation : Cross-validate NMR with X-ray structures (e.g., confirm aldehyde positioning via crystallography) .

- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and chemical shifts, aligning experimental and theoretical data .

- Solvent standardization : Use deuterated solvents consistently to eliminate solvent-induced peak shifts .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during high-temperature reactions .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water immediately after exposure .

Q. How does the substitution pattern of this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced

The electron-withdrawing bromine and ethoxy groups direct NAS to specific positions:

- Bromine : Activates the ring for substitution at the ortho/para positions relative to itself .

- Ethoxy group : The electron-donating effect deactivates the ring but stabilizes intermediates via resonance .

Table 2: Reactivity in NAS

| Position | Reactivity | Example Reaction |

|---|---|---|

| 2-Bromo | High | Suzuki coupling with aryl boronic acids |

| 4-Ethoxy | Moderate | Nitration at meta to ethoxy |

Q. What role does computational modeling play in predicting the biological activity of this compound derivatives?

Advanced

- Docking studies : Predict binding affinity to enzyme active sites (e.g., kinases or oxidoreductases) using software like AutoDock .

- QSAR models : Relate substituent electronegativity/logP values to antibacterial or antifungal activity observed in vitro .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for further derivatization .

Properties

IUPAC Name |

2-bromo-4-(2-hydroxyethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZQTHBODKWHIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.